The compound can be sourced from chemical suppliers and is typically utilized in laboratory settings for research purposes. It is classified under organic compounds with notable applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting diseases such as malaria and cancer.
The synthesis of 2-Chloro-3-ethyl-5,8-dimethylquinoline can be achieved through several methods, with one of the most common being the Friedländer synthesis. This method involves the condensation of 2-aminoacetophenone with an appropriate aldehyde or ketone in the presence of an acid catalyst. The general procedure includes:
In industrial settings, large-scale production may involve optimizing reaction conditions to maximize yield and minimize environmental impact.
The molecular structure of 2-Chloro-3-ethyl-5,8-dimethylquinoline features a quinoline ring system with specific substituents that influence its chemical properties. Key structural data include:
FSOUKGUUTKMBCK-UHFFFAOYSA-N
2-Chloro-3-ethyl-5,8-dimethylquinoline can participate in various chemical reactions:
These reactions are significant for expanding the chemical library of quinoline derivatives with potential biological activity.
The mechanism of action for 2-Chloro-3-ethyl-5,8-dimethylquinoline largely depends on its biological targets:
Understanding these mechanisms is crucial for developing therapeutic agents based on this compound.
2-Chloro-3-ethyl-5,8-dimethylquinoline exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for various applications.
The applications of 2-Chloro-3-ethyl-5,8-dimethylquinoline span several scientific domains:
This compound's versatility underscores its importance in both research and industrial applications.
Large-scale molecular docking has revolutionized ion channel drug discovery by enabling systematic screening of ultra-large chemical libraries. For cystic fibrosis transmembrane conductance regulator (CFTR) modulators, researchers docked ~155 million "drug-like" molecules (MW 300–350 Da; logP ≤ 3.5) from the ZINC15 database into the allosteric potentiator site of CFTR using DOCK3.7 software [2] [5]. Each molecule underwent conformational sampling across ~421 poses and 3,727 orientations, totaling >63 billion complexes evaluated within 76,365 core computing hours. This approach prioritized ligands engaging critical residues (S308, Y304, F312, F931) known for CFTR potentiation. The strategy yielded a remarkable 19% hit rate for novel CFTR potentiators, demonstrating feasibility for ion channel targets despite their complex membrane-exposed binding pockets [2].
Table 1: Large-Scale Docking Parameters for CFTR Modulator Discovery
Parameter | Specification |
---|---|
Virtual Library Size | ~155 million compounds |
Molecular Weight Range | 300–350 Da |
LogP Limit | ≤3.5 |
Sampling per Molecule | 421 conformations, 3,727 orientations |
Computational Resources | 76,365 core hours |
Target Binding Site | CFTR potentiator site (PDB: 6O2P) |
Key Engaged Residues | S308, Y304, F312, F931 |
Virtual screening leveraged ultra-large chemical libraries to overcome limitations of traditional high-throughput screening. The Enamine "make-on-demand" library provided synthetic accessibility, with 53 out of 58 prioritized compounds successfully synthesized (91% fulfillment rate) [2]. Compounds were evaluated using electrophysiology in inside-out membrane patches containing phosphorylated WT-CFTR channels. At 5 μM, 10 compounds increased macroscopic currents by 1.2–2.4-fold, with the initial hit Z2075279358 ('358) showing efficacy comparable to clinical benchmark GLPG1837 (2.2-fold current increase) [2] [5]. This scaffold exhibited an EC₅₀ of 2.2 ± 0.6 μM for WT-CFTR and similar potency for ΔF508-CFTR mutants, validating the approach for generating novel chemotypes distinct from existing potentiators like ivacaftor [5].
Cryo-electron microscopy (cryo-EM) provided atomic-resolution insights into modulator binding mechanisms. Structures of CFTR complexed with ivacaftor (PDB: 6O2P) revealed a membrane-exposed allosteric pocket near the gating hinge region [2] [5]. This shallow site showed high specificity for CFTR without conservation in paralogous ABC transporters, minimizing off-target risks. Cryo-EM analysis demonstrated that both potentiators and inhibitors bind this same site, with functional outcomes determined by subtle ligand-induced conformational changes. For N-(2,4-dimethylbenzyl)cyclopropanamine derivatives, cryo-EM confirmed interactions between the cyclopropylamine moiety and residues S308 and Y304, while the dimethylbenzyl group engaged hydrophobic pockets formed by F312 and F931 [2].
Table 2: Cryo-EM Resolved Binding Motifs in CFTR Potentiator Site
Structural Feature | Functional Role | Ligand Interaction Type |
---|---|---|
S308 | Gating hinge residue | Hydrogen bonding with amine |
Y304 | Hydrophobic pocket formation | π-stacking with aromatic rings |
F312 | Hydrophobic subpocket | Van der Waals contacts |
F931 | Allosteric network relay | Hydrophobic embedding |
Membrane Exposure | Solvent accessibility | Lipophilic group accommodation |
Structure-based optimization employed iterative medicinal chemistry cycles to enhance ligand affinity. After identifying '358 as a promising hit, 13 analogs were designed through scaffold hopping and docked into the allosteric site [2]. Synthesis revealed unexpected regiochemical outcomes: NMR spectroscopy showed that active compounds '358 and Z1834339853 ('853) featured acyl side chains on the cyclic nitrogen of indazole rings rather than the exocyclic nitrogen as initially designed [2]. This discovery guided subsequent analog design to preserve the bioactive regioisomer configuration. Modifications focused on:
Table 3: Structure-Activity Relationship (SAR) Analysis of Key Analogs
Compound | Structural Features | CFTR Current Increase (Fold) | Key SAR Insight |
---|---|---|---|
'358 | Indazole-cyclic N-acylation | 2.2 | Bioactive regioisomer configuration |
'853 | Optimized benzyl substitution | 2.4 | Enhanced hydrophobic pocket occupancy |
Inactive Analogs | Exocyclic N-acylation | <1.2 | Confirms regiochemical sensitivity |
Ivacaftor Reference | Quinolinone core | 2.0 | Higher lipophilicity (cLogP=5.6) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1